molecular formula C24H23N7O4 B1684575 テムサビール CAS No. 701213-36-7

テムサビール

カタログ番号: B1684575
CAS番号: 701213-36-7
分子量: 473.5 g/mol
InChIキー: QRPZBKAMSFHVRW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Temsavir is a novel compound that has garnered significant attention in the field of antiviral research. It is primarily known for its role as an HIV-1 attachment inhibitor, which prevents the virus from entering host cells. This compound has shown promise in treating multidrug-resistant HIV-1 infections, making it a valuable addition to the arsenal of antiretroviral therapies .

科学的研究の応用

Temsavir is an active antiretroviral drug used in the treatment of HIV-1 infections, particularly in heavily treatment-experienced adults with multidrug-resistant strains . It functions by binding to the HIV-1 envelope glycoprotein gp120, which prevents the virus from attaching to CD4+ host cells .

Mode of Action and Structural Basis of Inhibition

Temsavir's mechanism involves locking HIV-1's envelope protein gp120 into a closed, inactive state . By binding within the interface between the nascent bridging sheet and the gp120 inner domain, temsavir stabilizes the closed Env conformation and prevents CD4-induced conformational rearrangements of the inner domain layers, which is necessary for coreceptor binding . This prevents the initial interaction between the virus and CD4 cell-surface receptors, thus blocking viral attachment and subsequent entry into host cells .

Temsavir has been reported to be active against 91% of a panel of 208 HIV-1 Envs from different clades . However, the presence of the naturally occurring residue His375 can interfere with the docking of temsavir-like molecules, leading to resistance .

Impact on HIV-1-Infected Cells

Temsavir treatment can alter Env glycosylation and cleavage at physiological concentrations, which modifies the overall antigenicity of Env and reduces the capacity of bNAbs to recognize and eliminate HIV-1-infected cells .

Clinical Studies and Efficacy

Clinical trials have demonstrated the efficacy of temsavir (administered as fostemsavir) in combination with other antiretroviral agents for heavily treatment-experienced adults with multidrug-resistant HIV-1 infection . In a Phase 3 clinical trial (BRIGHTE; NCT02362503), patients treated with BMS-663068 (fostemsavir) in combination with a failing regimen exhibited statistical superiority in viral reduction compared to placebo added to the failing regimen over an 8-day treatment window .

Considerations for Antibody-Based Therapies

作用機序

Target of Action

Temsavir, the active metabolite of the prodrug Fostemsavir, is an antiretroviral HIV-1 attachment inhibitor . Its primary target is the gp120 subunit within the HIV-1 gp160 envelope glycoprotein . This glycoprotein facilitates the attachment of HIV-1 to host cell CD4 receptors .

Mode of Action

Temsavir binds to and inhibits the activity of gp120 . By doing so, it prevents the initial viral attachment and entry into host CD4+ T cells . This interaction with gp120 stabilizes the Env in a prefusion “closed” state 1 conformation , which is the first step in the HIV-1 viral lifecycle .

Biochemical Pathways

The biochemical pathway affected by Temsavir is the HIV-1 entry process. By binding to gp120, Temsavir prevents the virus from attaching to the host cell’s CD4 receptors . This action disrupts the normal lifecycle of the virus, preventing it from entering the host cell and replicating.

Pharmacokinetics

Temsavir is absorbed rapidly due to its great lipophilicity and favorable membrane permeability . It is primarily metabolized via hydrolytic and oxidative pathways . Temsavir is a P-glycoprotein and breast cancer resistance protein (BCRP) substrate; its metabolism is mediated by esterase and CYP3A4 enzymes . Drugs that induce or inhibit CYP3A, P-glycoprotein, and BCRP may affect temsavir concentrations .

Result of Action

The result of Temsavir’s action is the prevention of HIV-1 infection. By inhibiting the attachment of the virus to host cells, Temsavir effectively halts the progression of the infection . In patients with multidrug-resistant HIV-1 infection, those who received Fostemsavir had a significantly greater decrease in the HIV-1 RNA level .

Action Environment

The action of Temsavir can be influenced by various environmental factors. For instance, the presence of other drugs can affect the pharmacokinetics of Temsavir. Co-administration with drugs that induce or inhibit CYP3A, P-glycoprotein, and BCRP may affect temsavir concentrations . Furthermore, Temsavir may enhance the concentrations of drugs that are substrates of organic-anion transporting polypeptide 1B1/3 and BCRP .

準備方法

The synthesis of Temsavir involves several key steps. One of the primary methods includes the preparation of an intermediate compound, which is then converted into Temsavir through a series of chemical reactions. The process typically involves the use of protecting groups such as mesylate, tosylate, or besylate to ensure the stability of the intermediate compounds .

Industrial production of Temsavir often employs advanced synthetic methodologies to optimize yield and purity. These methods include the use of high-performance liquid chromatography (HPLC) for purification and various catalytic processes to enhance reaction efficiency .

化学反応の分析

Temsavir undergoes several types of chemical reactions, including hydrolysis and oxidation. The hydrolysis of Temsavir is mediated by hepatic esterase, while its oxidation is facilitated by cytochrome P450 3A4 enzymes . Common reagents used in these reactions include water for hydrolysis and oxygen or other oxidizing agents for oxidation.

The major products formed from these reactions are the hydrolyzed and oxidized derivatives of Temsavir, which are then further metabolized and eliminated from the body .

類似化合物との比較

Temsavir is unique among HIV-1 attachment inhibitors due to its specific mechanism of action and its effectiveness against multidrug-resistant strains of the virus. Similar compounds include other HIV-1 attachment inhibitors such as fostemsavir, which is a prodrug of Temsavir . Fostemsavir is converted into Temsavir in the body, allowing for improved bioavailability and therapeutic efficacy .

Other similar compounds include various entry inhibitors that target different stages of the viral entry process, such as fusion inhibitors and CCR5 antagonists. Temsavir’s ability to directly inhibit the attachment of HIV-1 to host cells sets it apart from these other compounds .

生物活性

Temsavir, a novel antiretroviral agent, is primarily recognized for its effectiveness against HIV-1. Its mechanism of action, pharmacokinetics, and clinical efficacy have been the subject of extensive research. This article compiles detailed findings from various studies to elucidate the biological activity of temsavir, supported by data tables and case studies.

Temsavir functions as an attachment inhibitor by binding to the gp120 subunit of the HIV-1 envelope glycoprotein. This binding stabilizes gp120 in a closed conformation, thereby preventing its interaction with CD4 receptors on host cells. The structural analyses indicate that temsavir interacts specifically with the bridging sheet of gp120, inhibiting conformational changes necessary for viral entry into host cells .

Efficacy Against HIV-1 Strains

Research indicates that temsavir exhibits broad-spectrum activity against various HIV-1 strains. In a study involving 208 HIV-1 envelope variants, temsavir was effective against 91% of the tested strains, demonstrating its potential as a treatment for multidrug-resistant HIV infections . Notably, resistance to temsavir is often linked to specific mutations in the env gene, particularly at residue 375 (His375), which interferes with temsavir binding .

Table 1: Susceptibility of HIV-1 Variants to Temsavir

HIV-1 Variant TypeSusceptibility (%)
Clade A90
Clade B92
CRF01_AE70
Overall (n=208)91

Pharmacokinetics

The pharmacokinetic profile of temsavir has been characterized in several studies. It is typically administered in doses of 600 mg twice daily. Key pharmacokinetic parameters include:

  • C_max : Peak plasma concentration.
  • AUC : Area under the curve, indicating overall drug exposure.

Table 2: Pharmacokinetic Parameters of Temsavir

Treatment GroupC_max (ng/mL)AUC (h·ng/mL)
Fostemsavir (n=14)2,03312,632
Fostemsavir + DRV/r (n=12)3,09820,633
Fostemsavir + ETR (n=12)1,0036,714

These results suggest that co-administration with other antiretrovirals can significantly alter the pharmacokinetics of temsavir .

Clinical Studies and Efficacy

Temsavir has been evaluated in clinical settings for its efficacy and safety. The BRIGHTE study demonstrated that patients with prior treatment failures responded positively to temsavir without significant adverse effects related to cardiovascular risks such as QT interval prolongation .

Case Study: BRIGHTE Study Outcomes

In a cohort analysis from the BRIGHTE study:

  • Participants : Patients with multidrug-resistant HIV.
  • Results :
    • 83% experienced virologic success after switching to temsavir.
    • No cross-resistance observed between temsavir and other antiretrovirals like maraviroc.

Immune Modulation

Temsavir also shows potential beyond direct antiviral effects; it can modulate immune responses. Studies have indicated that temsavir can inhibit gp120-induced production of IL-10, a cytokine associated with immune activation and inflammation. This property may contribute to reducing overall immune activation in HIV-infected individuals .

特性

IUPAC Name

1-(4-benzoylpiperazin-1-yl)-2-[4-methoxy-7-(3-methyl-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl]ethane-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N7O4/c1-15-27-14-31(28-15)22-20-19(18(35-2)13-26-22)17(12-25-20)21(32)24(34)30-10-8-29(9-11-30)23(33)16-6-4-3-5-7-16/h3-7,12-14,25H,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRPZBKAMSFHVRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=N1)C2=NC=C(C3=C2NC=C3C(=O)C(=O)N4CCN(CC4)C(=O)C5=CC=CC=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N7O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20462146
Record name BMS-626529
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20462146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

473.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

701213-36-7
Record name Temsavir [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0701213367
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Temsavir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14675
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name BMS-626529
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20462146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TEMSAVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4B6J53W8N3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Temsavir
Reactant of Route 2
Reactant of Route 2
Temsavir
Reactant of Route 3
Reactant of Route 3
Temsavir
Reactant of Route 4
Reactant of Route 4
Temsavir
Reactant of Route 5
Reactant of Route 5
Temsavir
Reactant of Route 6
Temsavir
Customer
Q & A

Q1: How does temsavir work to inhibit HIV-1?

A1: Temsavir is a first-in-class HIV-1 attachment inhibitor. [] It functions by binding to the envelope glycoprotein 120 (gp120) of the virus. [, , ] This binding prevents the initial attachment of the virus to the CD4 receptor on host CD4+ T cells, effectively blocking viral entry and subsequent infection. [, ]

Q2: Does temsavir affect the conformation of the HIV-1 envelope glycoprotein?

A2: Yes, research suggests that temsavir stabilizes the HIV-1 envelope glycoprotein in a "closed" conformation. [, , ] This stabilized conformation is believed to be less amenable to binding by CD4, further contributing to its inhibitory effect. [, ]

Q3: Are there downstream effects of temsavir binding on the ability of broadly neutralizing antibodies (bNAbs) to recognize the virus?

A3: Studies have shown that while temsavir stabilizes a conformation generally favorable to bNAb binding, its presence can actually decrease the recognition of HIV-1 infected cells by some bNAbs. [] This effect is attributed to alterations in envelope glycoprotein glycosylation and processing in the presence of temsavir. [] Consequently, this altered antigenicity may impact the efficacy of antibody-dependent cellular cytotoxicity (ADCC) mediated by these bNAbs. []

Q4: What is the chemical structure of temsavir?

A4: Please refer to scientific publications that disclose the chemical structure of temsavir, such as those describing its discovery and development. [, ]

Q5: How is temsavir metabolized in the body?

A5: Temsavir is primarily metabolized through hydrolysis, but also undergoes oxidation via cytochrome P450 (CYP) enzymes, mainly CYP3A4. [, ]

Q6: What is the impact of renal or hepatic impairment on temsavir pharmacokinetics?

A7: Studies indicate that renal and hepatic impairment do not have a clinically meaningful effect on temsavir pharmacokinetics. [] While there is a decrease in renal clearance observed with increasing renal impairment, and a trend towards increased exposure with increasing hepatic impairment, these findings are not considered significant enough to warrant dose adjustments. []

Q7: Has the efficacy of fostemsavir been evaluated in clinical trials?

A8: Yes, fostemsavir has been evaluated in both phase 2 and phase 3 clinical trials. [, , ] These trials have demonstrated efficacy of fostemsavir in heavily treatment-experienced adults with multidrug-resistant HIV-1 infection. [] These trials demonstrated that fostemsavir, when combined with an optimized background therapy, led to a significant decrease in HIV-1 RNA levels compared to placebo. []

Q8: Is there a risk of developing resistance to temsavir?

A9: Yes, like other antiretrovirals, the emergence of HIV-1 strains with reduced susceptibility to temsavir has been observed. [, ] This resistance is primarily associated with specific substitutions in the gp120 region of the viral envelope. [, , ]

Q9: Do pre-existing polymorphisms in the HIV-1 gp160 affect susceptibility to temsavir?

A10: Yes, certain gp160 polymorphisms, particularly at positions S375, M426, M434, and M475, have been linked to decreased temsavir susceptibility. [, , ] The prevalence of these polymorphisms varies across HIV-1 subtypes, with some subtypes exhibiting a higher prevalence of specific resistance-associated mutations. []

Q10: Is there cross-resistance between temsavir and other entry inhibitors like ibalizumab or maraviroc?

A11: Clinical evidence suggests that there is no cross-resistance between temsavir and ibalizumab or maraviroc. [] Despite all three drugs targeting the HIV-1 entry process, their distinct mechanisms of action minimize the likelihood of shared resistance pathways. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。